![molecular formula C12H20N2O2 B1478907 azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2098067-59-3](/img/structure/B1478907.png)
azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organocatalytic Applications
Aziridin-2-yl methanols, structurally similar to azetidin-3-yl derivatives, have been synthesized from aziridine-2-carboxylic esters and tested as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. These reactions are fundamental in organic synthesis, and the use of aziridin-2-yl methanols demonstrates the potential catalytic utility of azetidin-3-yl derivatives in similar synthetic transformations (Bonini et al., 2006).
Synthesis of Highly Substituted Azetidines
Bicyclic azetidin-3-ones, closely related to the compound , have been utilized as scaffolds for the synthesis of highly substituted azetidines. These compounds are synthesized from pyranosides and serve as versatile intermediates for developing complex azetidine-based molecules with potential biological activities (Martínez & Fleet, 2014).
Construction of Complex Heterocyclic Systems
The intramolecular azide to alkene cycloadditions involving proline- and azetidinone-substituted alkenes have been used to construct complex heterocyclic systems such as pyrrolobenzodiazepines and azetidino-benzodiazepines. These systems are significant due to their potent antitumor antibiotic properties, highlighting the azetidinone's role in synthesizing therapeutically relevant compounds (Hemming et al., 2014).
Green Synthesis Approaches
Azetidinone and pyrrole moieties have been combined using green chemistry principles to synthesize novel compounds with potential medicinal applications. The use of eco-friendly catalysts and solvent-free conditions underscores the environmental benefits of such synthetic strategies involving azetidinone derivatives (Bandyopadhyay et al., 2013).
Comprehensive Reviews on Azetidines and Azetidinones
Reviews on azetidines and azetidin-2-ones provide a broad overview of the synthesis, reactions, and applications of these four-membered azaheterocycles. They highlight the thermal stability, reactivity, and utility of azetidines and azetidinones in synthesizing various biologically active compounds, including antibiotics, enzyme inhibitors, and anticancer agents. Such reviews underscore the importance of azetidin-3-yl derivatives in the broader context of heterocyclic chemistry and drug discovery (Singh et al., 2008).
Propiedades
IUPAC Name |
[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-8-12-3-1-2-10(12)6-14(7-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAFKFGNWQVXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-amine](/img/structure/B1478826.png)

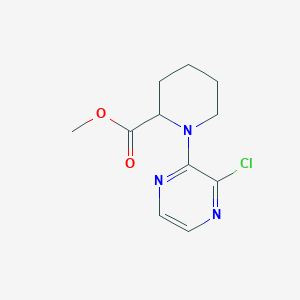


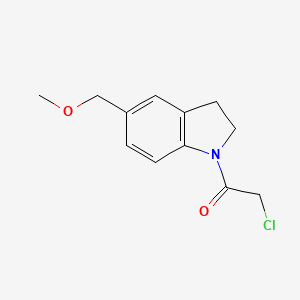

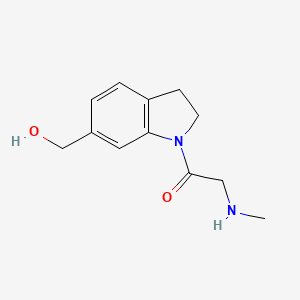
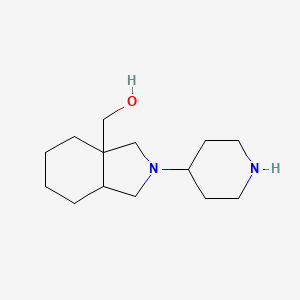
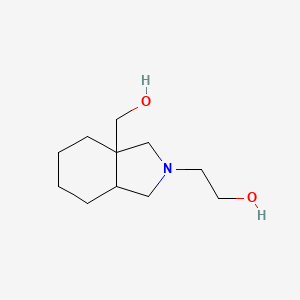
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)
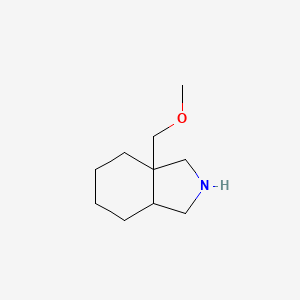
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478843.png)

